(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483104
InChI: InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1
SMILES: COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol

(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

CAS No.:

Cat. No.: VC13483104

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.73 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride -

Specification

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
IUPAC Name methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate;hydrochloride
Standard InChI InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1
Standard InChI Key ZNGAZRIEWXNCBQ-BTQNPOSSSA-N
Isomeric SMILES COC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl
SMILES COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl
Canonical SMILES COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s molecular formula is C₁₄H₁₆ClNO₂, with a molecular weight of 265.73 g/mol . Its IUPAC name, methyl (3R)-3-amino-3-naphthalen-1-ylpropanoate hydrochloride, reflects its esterified propanoic acid backbone, chiral amine group at the β-carbon, and naphthalen-1-yl substituent. The hydrochloride salt enhances stability and solubility in polar solvents.

Stereochemical Configuration

The (R)-configuration at the β-carbon is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins. The naphthalene group contributes hydrophobicity, potentially facilitating interactions with aromatic residues in enzymes or receptors.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts Acylation: Naphthalene reacts with acryloyl chloride to introduce the propanoate chain.

  • Enantioselective Amination: Catalytic asymmetric hydrogenation or enzymatic resolution ensures (R)-configuration.

  • Esterification and Salt Formation: Methylation of the carboxylic acid followed by treatment with HCl yields the hydrochloride salt .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield (>90%) and purity (>97%) . Key parameters include:

  • Temperature: 50–80°C for amination steps.

  • Pressure: 1–3 atm for hydrogenation.

  • Catalysts: Palladium on carbon (Pd/C) for asymmetric hydrogenation.

ParameterCondition
Reaction Temperature50–80°C
Pressure1–3 atm
CatalystPd/C
Purity≥97%

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. It is soluble in methanol, DMSO, and aqueous buffers (pH 4–6). Long-term storage requires desiccated conditions at 2–8°C to prevent hydrolysis of the ester group .

Thermal Behavior

Differential scanning calorimetry (DSC) data are unavailable, but similar hydrochloride salts exhibit melting points between 150–200°C with decomposition upon overheating.

Biological and Therapeutic Applications

Mechanism of Action

The compound’s naphthalene group may interact with hydrophobic binding pockets in proteins, while the protonated amine facilitates ionic interactions. Preliminary studies suggest activity against serine proteases and G protein-coupled receptors (GPCRs).

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the naphthalene substituents to enhance target selectivity.

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

  • Scale-Up Technologies: Developing solvent-free synthesis routes for greener production.

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